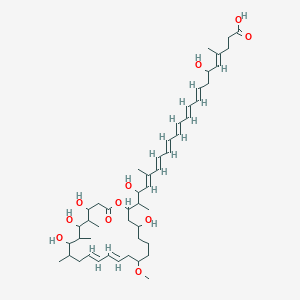
Etnangien
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,8E,10E,12E,14E,16E,18E)-6,20-dihydroxy-4,18-dimethyl-21-[(10Z,12E)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid is a natural product found in Sorangium cellulosum with data available.
Applications De Recherche Scientifique
Antibiotic Properties and Mechanism of Action
Etnangien, isolated from the myxobacterium Sorangium cellulosum, exhibits potent antibiotic properties, particularly against Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial and viral nucleic acid polymerases, making it an effective macrolide antibiotic (Irschik et al., 2007).
Synthesis and Structural Analysis
The first total synthesis of this compound was achieved in 2009, providing a deeper understanding of its structure and potential for the development of analogues. This synthesis is significant for establishing the relative and absolute configuration of this macrolide antibiotic (Li et al., 2009). Additionally, another study conducted detailed stereochemical determination and complex biosynthetic assembly of this compound, revealing insights into the solution conformation and 3D structure of this antibiotic (Menche et al., 2008).
Development of Analogues
Research has also focused on creating this compound analogues. A study in 2013 developed a procedure for synthesizing hetero-bis-metallated alkenes, leading to the creation of novel side chain analogues of this compound. These analogues were evaluated for antibacterial and antiproliferative activities, showing promise for medical applications (Altendorfer et al., 2013).
Potential Against Tuberculosis
This compound's relative, Gladiolin, a novel macrolide antibiotic structurally related to this compound, has shown potent activity against Mycobacterium tuberculosis. This suggests that this compound or its analogues might have potential in treating tuberculosis, especially multidrug-resistant strains (Song et al., 2017).
Propriétés
Formule moléculaire |
C49H76O11 |
|---|---|
Poids moléculaire |
841.1 g/mol |
Nom IUPAC |
(4E,8E,10E,12E,14E,16E,18E)-6,20-dihydroxy-4,18-dimethyl-21-[(10Z,12E)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid |
InChI |
InChI=1S/C49H76O11/c1-34(22-17-13-11-9-8-10-12-14-19-24-40(50)30-35(2)28-29-46(54)55)31-43(52)37(4)45-32-41(51)25-21-27-42(59-7)26-20-16-15-18-23-36(3)48(57)39(6)49(58)38(5)44(53)33-47(56)60-45/h8-20,22,30-31,36-45,48-53,57-58H,21,23-29,32-33H2,1-7H3,(H,54,55)/b9-8+,12-10+,13-11+,18-15+,19-14+,20-16-,22-17+,34-31+,35-30+ |
Clé InChI |
VHPBIOVAVQXSJO-LOLCBPPLSA-N |
SMILES isomérique |
CC1C/C=C/C=C\CC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/CC(/C=C(\C)/CCC(=O)O)O)O)O)OC |
SMILES canonique |
CC1CC=CC=CCC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(C=C(C)C=CC=CC=CC=CC=CCC(C=C(C)CCC(=O)O)O)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



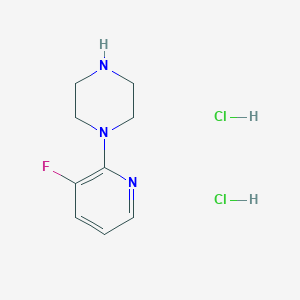
![{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1257827.png)
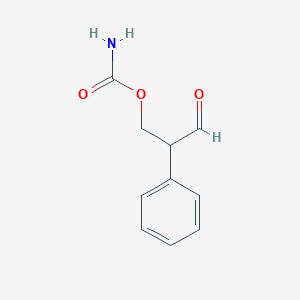

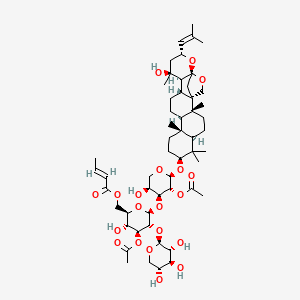
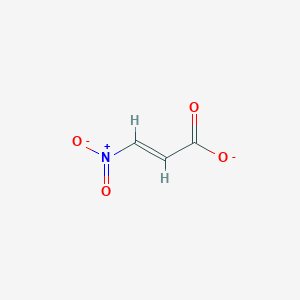
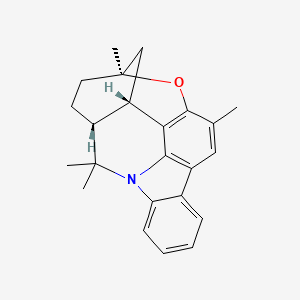

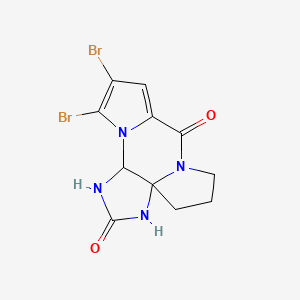
![(Z)-but-2-enedioic acid;1-cyclohexyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B1257839.png)



